molecular formula C24H24O10 B8235568 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

Cat. No. B8235568
M. Wt: 472.4 g/mol
InChI Key: BKFYUWLQRVZZCR-UHFFFAOYSA-N
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Description

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone is a useful research compound. Its molecular formula is C24H24O10 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Binding

  • The compound exhibits selective binding of tripolyphosphate and ATP to its hexaazamacrocyclic isomers, indicating potential in molecular recognition and host-guest interactions. This binding is facilitated by hydrogen bond formation and Coulombic interactions (Anda, Martínez, & Llobet, 2005).

Crystal Structure and Interaction

  • The crystal structure of its binary adduct with benzene-1,2,4,5-tetracarboxylic acid has been determined, highlighting its role in forming intermolecular interactions in macrocyclic hexamines (Zhu, Ellern, & Kostić, 2002).

Catalysis and Polymerization

  • It serves as a ligand in macrocyclic tetracopper(II) complexes, effectively catalyzing the oxidative coupling polymerization of 2,6-dimethylphenol. This suggests its utility in catalytic processes and materials synthesis (Gao, Reibenspies, & Martell, 2002).

Protonation and Metal Complexation

  • Studies on the protonation and Cu(II) complexation by this hexaaza macrocycle highlight its importance in understanding metal-ligand interactions and complex stability (Basallote et al., 2001).

Supramolecular Aggregates

  • The compound forms hydrogen-bonded adducts creating seven-component supramolecular aggregates, which is significant in the study of molecular self-assembly and supramolecular chemistry (Burchell et al., 2001).

Selective Binding of Dicarboxylic Acids

Bioinorganic Chemistry

  • In bioinorganic chemistry, its binuclear monofunctional platinum(II) complexes have been analyzed for DNA binding and cytotoxicity, providing insights into potential medicinal applications (Li et al., 2009).

properties

IUPAC Name

3,6,9,16,19,22-hexaoxatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene-2,10,15,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O10/c25-21-17-1-2-18(4-3-17)22(26)32-14-10-30-12-16-34-24(28)20-7-5-19(6-8-20)23(27)33-15-11-29-9-13-31-21/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFYUWLQRVZZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,13,16,19-Hexaoxa-1,11(1,4)-dibenzenacycloicosaphane-2,10,12,20-tetraone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 2
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 3
Reactant of Route 3
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 4
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 5
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 6
Reactant of Route 6
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

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